

3-Vinylbenzoic acid ethyl ester chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Vinylbenzoic acid ethyl ester

Cat. No.: B1611398

[Get Quote](#)

An In-Depth Technical Guide to the Chemical Properties and Applications of **3-Vinylbenzoic Acid Ethyl Ester**

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of **3-vinylbenzoic acid ethyl ester**. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in leveraging the unique characteristics of this versatile molecule. The information presented herein is a synthesis of established chemical principles and practical insights, designed to facilitate its application in research and development.

Introduction: A Molecule of Interest

3-Vinylbenzoic acid ethyl ester, with the chemical formula $C_{11}H_{12}O_2$, is an aromatic compound containing both a vinyl group and an ethyl ester functionality. This bifunctional nature makes it a valuable building block in organic synthesis and polymer chemistry. The vinyl group can undergo various polymerization reactions, while the ester group can be hydrolyzed or transesterified, offering multiple pathways for chemical modification. Its structural isomer, 4-vinylbenzoic acid ethyl ester, has also been a subject of interest in materials science.

Physicochemical Properties

A clear understanding of the physicochemical properties of **3-vinylbenzoic acid ethyl ester** is fundamental to its application. The following table summarizes its key properties.

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₂ O ₂	--INVALID-LINK--[1]
Molecular Weight	176.21 g/mol	--INVALID-LINK--[1]
CAS Number	33745-48-1	--INVALID-LINK--[1]
Purity (Typical)	≥ 95%	--INVALID-LINK--[1]
Physical State	Not explicitly stated, but likely a liquid at room temperature	Inferred from related compounds
Storage	Store long-term in a cool, dry place	--INVALID-LINK--[1]

Synthesis of 3-Vinylbenzoic Acid Ethyl Ester

The synthesis of vinyl-substituted aromatic compounds can be achieved through various established organic reactions. A common and effective method is the Wittig reaction, which involves the reaction of an aldehyde with a phosphonium ylide. The following is a representative protocol for the synthesis of a vinylbenzoic acid derivative, which can be adapted for the synthesis of the target molecule.[2]

Conceptual Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: Conceptual workflow for the synthesis of **3-Vinylbenzoic acid ethyl ester**.

Experimental Protocol: Synthesis via Esterification and Wittig Reaction (Adapted)

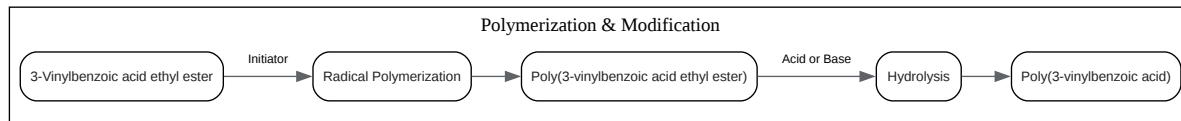
This protocol is adapted from general esterification and Wittig reaction procedures.[\[2\]](#)[\[3\]](#)

Part A: Esterification of 3-Formylbenzoic Acid

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1 equivalent of 3-formylbenzoic acid in an excess of absolute ethanol.
- Catalysis: Add a catalytic amount (a few drops) of concentrated sulfuric acid to the mixture.
[\[3\]](#)
- Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Workup: After completion, cool the mixture to room temperature. Remove the excess ethanol using a rotary evaporator.
- Extraction: Dissolve the residue in an organic solvent such as diethyl ether and wash with a saturated sodium bicarbonate solution to remove any unreacted acid, followed by a wash with brine.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude ethyl 3-formylbenzoate.
- Purification: Purify the crude product by vacuum distillation or column chromatography.

Part B: Wittig Reaction

- Ylide Generation: In a separate flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide in dry tetrahydrofuran (THF). Cool the suspension in an ice bath and add a strong base, such as n-butyllithium, dropwise to generate the ylide.
- Reaction with Aldehyde: To the ylide solution, add a solution of ethyl 3-formylbenzoate (from Part A) in dry THF dropwise at 0°C.
- Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours until the starting material is consumed (monitored by TLC).
- Quenching: Quench the reaction by the slow addition of water.


- Extraction: Extract the product with an organic solvent. Wash the combined organic layers with water and brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purification: Purify the resulting crude **3-vinylbenzoic acid ethyl ester** by column chromatography on silica gel.

Chemical Reactivity and Potential Applications

The reactivity of **3-vinylbenzoic acid ethyl ester** is dominated by the vinyl and ethyl ester functional groups, making it a versatile monomer for polymerization and a useful intermediate in organic synthesis.

Polymerization

The vinyl group allows the molecule to undergo free-radical polymerization to form **poly(3-vinylbenzoic acid ethyl ester)**. This polymer can be further modified, for instance, by hydrolysis of the ester groups to yield **poly(3-vinylbenzoic acid)**. Such functional polymers have potential applications in drug delivery systems, where the carboxylic acid groups can be used for drug conjugation or to impart pH-responsive properties. The polymerization of vinyl esters can be controlled using techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, which allows for the synthesis of polymers with well-defined molecular weights and architectures.^[4]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 33745-48-1 3-Vinylbenzoic acid ethyl ester AKSci 9203CV [aksci.com]
- 2. youtube.com [youtube.com]
- 3. quora.com [quora.com]
- 4. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [3-Vinylbenzoic acid ethyl ester chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1611398#3-vinylbenzoic-acid-ethyl-ester-chemical-properties\]](https://www.benchchem.com/product/b1611398#3-vinylbenzoic-acid-ethyl-ester-chemical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com